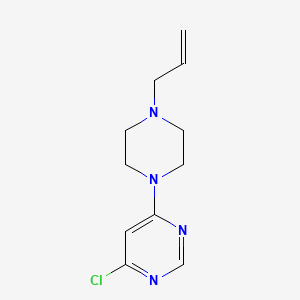

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(4-prop-2-enylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4/c1-2-3-15-4-6-16(7-5-15)11-8-10(12)13-9-14-11/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCYDIJOONTCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cancer-related applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an allylpiperazine moiety at one position and a chlorine atom at another. This structural configuration is crucial for its interaction with biological targets, particularly receptors involved in neurotransmission and cellular proliferation.

1. Muscarinic Acetylcholine Receptor Modulation

Research indicates that compounds similar to 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine can act as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, specifically M4 receptors. Activation of M4 receptors has been linked to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease. The modulation by these compounds enhances the affinity of acetylcholine (ACh) for its receptor, leading to improved signaling pathways associated with cognitive function .

2. Histone Deacetylase Inhibition

Recent studies have highlighted the role of related compounds as histone deacetylase inhibitors (HDACi). These inhibitors can induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. For instance, research on hydroxamic acid derivatives has shown that they can effectively induce cell cycle arrest and apoptosis in leukemic cells through mechanisms involving HDAC inhibition . The implications for 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine suggest potential applications in oncological therapies.

In Vitro Studies

In vitro assays have demonstrated that 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine exhibits significant biological activity against various cancer cell lines. The compound's ability to modulate receptor activity and inhibit HDACs suggests a dual mechanism that could be exploited for therapeutic purposes.

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the application of similar pyrimidine derivatives in animal models for neurodegenerative diseases. These studies revealed improvements in cognitive function and behavioral outcomes, supporting the hypothesis that modulation of M4 receptors can have beneficial effects in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

a. 4-(4-Methylpiperazin-1-yl)-6-chloro-5-nitropyrimidine ()

- Structure : Differs by a nitro group at position 5 and a methyl group on the piperazine.

- Properties : Molecular weight = 257.68 g/mol; higher polarity due to the nitro group.

b. 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine ()

- Structure : Benzyl substituent instead of allyl.

- Properties : Molecular weight = 288.78 g/mol; increased lipophilicity (logP ~2.5–3.0) due to the aromatic benzyl group.

- Applications : Benzyl groups improve membrane permeability, making this compound a candidate for CNS-targeting drugs .

c. 4-(4-Fluorophenoxy)-6-chloropyrimidine ()

- Structure: Fluorophenoxy group replaces the piperazine.

- Properties : Molecular weight = 253.66 g/mol; fluorination enhances metabolic stability and bioavailability.

- Synthesis : Prepared via palladium-catalyzed cross-coupling, a common method for aryl ether derivatives .

Core Pyrimidine Modifications

Physicochemical and Pharmacokinetic Properties

*logP values estimated using fragment-based methods.

Preparation Methods

Preparation of 6-Chloropyrimidine Core

The chloropyrimidine scaffold, specifically 2,4-diamino-6-chloropyrimidine or related derivatives, is a common intermediate in the synthesis of substituted pyrimidines such as 4-(4-allylpiperazin-1-yl)-6-chloropyrimidine.

Key Method: Chlorination of 2,4-diamino-6-hydroxypyrimidine

- Starting from 2,4-diamino-6-hydroxypyrimidine, chlorination is performed using phosphorus oxychloride (POCl3).

- The reaction is typically conducted at elevated temperatures (90–110 °C, optimal ~105 °C) for 4–8 hours (optimal 6 hours).

- After completion, excess POCl3 is distilled off for recovery.

- Quenching is carried out with C1-C4 alcohols (methanol, ethanol preferred), which provides safer and smoother quenching compared to water.

- A dispersing agent (organic solvent miscible with phosphate esters) is added to facilitate product separation.

- The reaction yields 2,4-diamino-6-chloropyrimidine hydrochloride, which is neutralized with ammonia water (pH 6–7) and extracted with ethyl acetate to obtain pure 2,4-diamino-6-chloropyrimidine.

- The overall yield can reach up to 82%, with improved safety and cost-effectiveness due to alcohol quenching and phosphate ester recovery.

| Step | Reaction Conditions | Reagents | Notes |

|---|---|---|---|

| S1 | 90–110 °C, 4–8 h (optimal 105 °C, 6 h) | 2,4-diamino-6-hydroxypyrimidine + POCl3 | Chlorination, POCl3 distilled off |

| S2 | 0–40 °C quenching, then 30–85 °C heating | Alcohol (ethanol preferred), dispersant | Quenching, filtration to get hydrochloride salt |

| S3 | Neutralization at pH 6–7, extraction | Ammonia water, ethyl acetate | Isolation of 2,4-diamino-6-chloropyrimidine |

Representative Synthetic Route Summary

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Chlorination of 2,4-diamino-6-hydroxypyrimidine | POCl3, 90–110 °C, 4–8 h, alcohol quench | 2,4-diamino-6-chloropyrimidine hydrochloride | Up to 82% yield, scalable process |

| 2 | Neutralization and extraction | Ammonia water pH 6–7, ethyl acetate extraction | 2,4-diamino-6-chloropyrimidine | High purity obtained |

| 3 | Nucleophilic substitution with 4-allylpiperazine | 4-allylpiperazine, DMF or ethanol, 25–80 °C | 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine | Typical yields 70–80% (literature analogs) |

Research Findings and Optimization Notes

- The use of alcohol quenching in the chlorination step significantly enhances safety and product recovery compared to water quenching, reducing the formation of phosphoric acid byproducts and facilitating phosphate ester recovery.

- The dispersing agent choice influences filtration efficiency and product purity; commonly used solvents include methanol, ethanol, benzyl alcohol, isopropanol, and ethyl acetate.

- Maintaining the neutralization pH between 6 and 7 is critical for optimal extraction and to avoid decomposition or hydrolysis of the chloropyrimidine ring.

- The nucleophilic substitution step benefits from controlled temperature to minimize side reactions and maximize substitution efficiency.

- The allyl substituent on piperazine introduces steric and electronic effects that can influence reaction kinetics; thus, reaction conditions may require fine-tuning for scale-up.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, electrochemical arylation of 6-chloropyrimidine derivatives with allylpiperazine precursors has been reported as a viable route. Key steps include:

- Substitution reaction: Reacting 4,6-dichloropyrimidine with 4-allylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) .

- Cross-coupling optimization: Using transition-metal catalysts (e.g., Pd) to enhance regioselectivity and yield .

- Purification: Column chromatography or recrystallization to isolate the product.

Q. How can the structure of 4-(4-Allylpiperazin-1-yl)-6-chloropyrimidine be confirmed experimentally?

Methodological Answer: Structural characterization typically involves:

- X-ray crystallography: Resolves bond lengths and angles (e.g., piperazine ring geometry) .

- Spectroscopy:

- ¹H/¹³C NMR: Peaks for allyl protons (δ 5.1–5.8 ppm) and pyrimidine carbons (δ 150–160 ppm).

- Mass spectrometry: Molecular ion peak (e.g., [M+H]⁺) matching the calculated mass .

- Elemental analysis: Validates C, H, N, and Cl content .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Based on structurally related piperazine-pyrimidine derivatives:

- PPE: Lab coat, gloves, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particles .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can cross-coupling reactions be optimized to synthesize derivatives with higher yields?

Methodological Answer: Key parameters include:

- Catalyst selection: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency .

- Solvent effects: Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Temperature control: Heating at 80–100°C for 12–24 hours maximizes conversion .

- Substituent tuning: Electron-withdrawing groups on pyrimidine increase electrophilicity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

Q. What strategies improve the compound’s pharmacokinetic properties?

Methodological Answer:

Q. How does the allyl substituent influence reactivity in further functionalization?

Methodological Answer: The allyl group:

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

- pH stability: Stable in neutral buffers (pH 6–8); degrades in strong acids/bases via piperazine ring cleavage .

- Thermal stability: Decomposes above 200°C; store at –20°C under argon .

- Light sensitivity: Protect from UV exposure to prevent allyl group isomerization .

Q. How to design analogs for selective kinase inhibition?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.